Bis(2-hydroxyoctadecyl) phenyl phosphite
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Overview
Description
Bis(2-hydroxyoctadecyl) phenyl phosphite is a chemical compound with the molecular formula C42H79O5P . It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers. The compound is known for its ability to protect materials from oxidative degradation, thereby extending their lifespan and maintaining their properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyoctadecyl) phenyl phosphite typically involves the reaction of phenyl phosphorodichloridite with 2-hydroxyoctadecanol under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves the following steps:
- Dissolving phenyl phosphorodichloridite in an appropriate solvent such as toluene.
- Adding 2-hydroxyoctadecanol to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyoctadecyl) phenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidation products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the phenyl group or the hydroxyoctadecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phosphates, phosphoric acid derivatives, and substituted phosphites, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-hydroxyoctadecyl) phenyl phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Widely used in the plastics industry as an antioxidant to improve the durability and lifespan of plastic products.
Mechanism of Action
The mechanism by which bis(2-hydroxyoctadecyl) phenyl phosphite exerts its effects involves the stabilization of free radicals and the prevention of oxidative chain reactions . The compound acts as a free radical scavenger, neutralizing reactive oxygen species and thereby protecting materials from oxidative damage. The molecular targets include free radicals and reactive oxygen species, which are intercepted and stabilized by the phosphite group.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2-ethylhexyl) phosphate
- Bis(2,4-di-tert-butylphenyl) phosphate
Uniqueness
Bis(2-hydroxyoctadecyl) phenyl phosphite is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing polymers and other materials that are prone to oxidative degradation. Its long hydrocarbon chains enhance its compatibility with various polymer matrices, making it a preferred choice in the plastics industry.
Properties
CAS No. |
62392-09-0 |
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Molecular Formula |
C42H79O5P |
Molecular Weight |
695.0 g/mol |
IUPAC Name |
bis(2-hydroxyoctadecyl) phenyl phosphite |
InChI |
InChI=1S/C42H79O5P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-40(43)38-45-48(47-42-36-32-29-33-37-42)46-39-41(44)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32-33,36-37,40-41,43-44H,3-28,30-31,34-35,38-39H2,1-2H3 |
InChI Key |
NCBCANLJJKFTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COP(OCC(CCCCCCCCCCCCCCCC)O)OC1=CC=CC=C1)O |
Origin of Product |
United States |
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